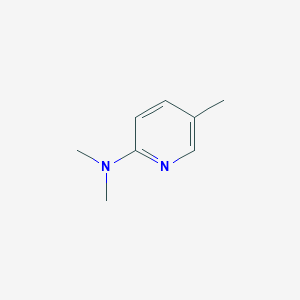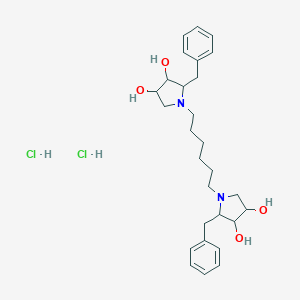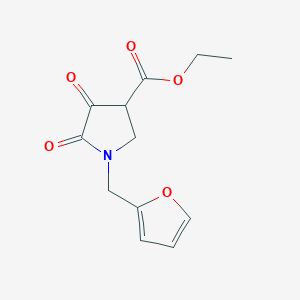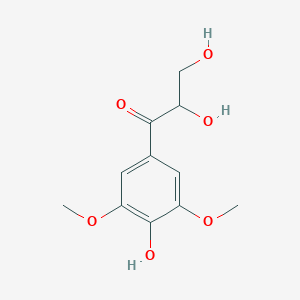
(4-Methoxyphenyl)(phenyl)methanol
Vue d'ensemble
Description
“(4-Methoxyphenyl)(phenyl)methanol” is an organic compound with the molecular formula C14H14O2 . It is a phenol with a methoxy group in the para position .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(phenyl)methanol” consists of a methoxy group (CH3O-) and a phenyl group (C6H5-) attached to a methanol molecule .Physical And Chemical Properties Analysis
“(4-Methoxyphenyl)(phenyl)methanol” has a molecular weight of 214.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique
Chemical Synthesis
4-Methoxybenzhydrol is used in the synthesis of benzhydrol derivatives . A simple method for the synthesis of these derivatives involves using anisole and substituted benzaldehydes in the presence of a salen metal catalyst at high temperature and pressure . The compounds are isolated in good yield and are characterized by spectral and analytical methods .
Pharmaceuticals
Benzhydrol, a derivative of 4-Methoxybenzhydrol, is used as an intermediate in pharmaceuticals . It is particularly used in the production of antihistamines .
Agrochemicals
Benzhydrol is also used as an intermediate in the production of agrochemicals . This highlights the importance of 4-Methoxybenzhydrol in the agricultural industry.
Perfumery
In the perfume industry, benzhydrol is used as a fixative . Fixatives are used to equalize the vapor pressures, and thus the volatilities, of the raw materials in a perfume oil, as well as to increase the tenacity .
Polymerizations
Benzhydrol is used as a terminating group in polymerizations . This means it is used to stop the reaction that forms polymers.
Organic Syntheses
4-Methoxybenzhydrol finds use in many organic syntheses . It is a versatile compound that can be used to produce a variety of other compounds.
Antithrombotic Agents
A series of glycosylated derivatives of benzophenone, benzhydrol, and benzhydril has been synthesized and evaluated for potential activity as venous antithrombotic agents . Studies on structure-activity relationships revealed that compounds having an electron-withdrawing group in the benzhydril or benzhydrol moiety, and specifically those having the β-d-xylopyranosylstructure in the sugar moiety, were good antithrombotic agents in a rat model of venous thrombosis .
Safety And Hazards
Propriétés
IUPAC Name |
(4-methoxyphenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGZWXVLBIZFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903232 | |
| Record name | NoName_3861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(phenyl)methanol | |
CAS RN |
720-44-5 | |
| Record name | 4-Methoxybenzhydrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzhydryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 720-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxybenzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-methoxybenzhydrol be synthesized through catalytic reactions, and what are the advantages of such methods?
A1: Yes, 4-methoxybenzhydrol can be synthesized via a rhodium-catalyzed addition of aryl- and alkenylsilanediols to aldehydes. [, ] This method offers a way to create new carbon-carbon bonds efficiently. The reaction involves using a catalytic amount of a rhodium complex, such as [Rh(OH)(cod)]2, to facilitate the addition of an arylsilanediol, like ethyl(4-methoxyphenyl)silanediol, to an aldehyde like benzaldehyde. [, ] This approach can provide good yields (e.g., 59% yield for 4-methoxybenzhydrol) under relatively mild reaction conditions (70 °C for 24 hours). [, ]
Q2: Are there any known applications of 4-methoxybenzhydrol in material science?
A3: The provided research focuses primarily on the synthesis and potential metabolic fate of 4-methoxybenzhydrol. [, , ] It doesn't offer specific information regarding its material compatibility, stability, or applications in material science. Further investigation would be required to explore its potential in this domain.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)








